molecular formula C21H17BrO3 B8106939 Benzyl 2-(benzyloxy)-4-bromobenzoate

Benzyl 2-(benzyloxy)-4-bromobenzoate

Cat. No.: B8106939
M. Wt: 397.3 g/mol
InChI Key: WPXUVXFAJURAMN-UHFFFAOYSA-N
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Description

Benzyl 2-(benzyloxy)-4-bromobenzoate (CAS 693257-17-9) is a brominated aromatic ester of high value in organic and medicinal chemistry research. With a molecular formula of C 21 H 17 BrO 3 and a molecular weight of 397.27 g/mol, this compound is supplied as a solid . Its structure, featuring benzyl ether and ester protecting groups along with a bromine substituent, makes it a versatile synthetic intermediate. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. This compound is related to a class of 4-benzyloxy-benzylamino derivatives that have been identified as a potent and selective chemotype for Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism . Research into these analogs has demonstrated significant promise for developing non-invasive treatments for ocular diseases like diabetic retinopathy and age-related macular degeneration, with some compounds showing cellular potency below 50 nM and over 2,700-fold selectivity for PPARα over other isoforms . As such, this compound is a valuable building block for chemical biology and drug discovery programs aimed at developing novel therapeutics. For optimal stability, this reagent should be stored sealed in a dry environment at room temperature (20-22 °C) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 4-bromo-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO3/c22-18-11-12-19(21(23)25-15-17-9-5-2-6-10-17)20(13-18)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXUVXFAJURAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Bromination Followed by Benzylation and Esterification

This route begins with 2-hydroxybenzoic acid, where bromination introduces the 4-bromo substituent prior to etherification and esterification.

Key Steps :

  • Bromination of 2-hydroxybenzoic acid : Electrophilic substitution using bromine in acetic acid directs bromine to the 4-position, yielding 4-bromo-2-hydroxybenzoic acid.

  • Benzylation of the hydroxyl group : Reaction with benzyl bromide in acetone under reflux with potassium carbonate (K₂CO₃) forms 2-benzyloxy-4-bromo-benzoic acid.

  • Esterification : The carboxylic acid is converted to the benzyl ester using benzyl bromide and a strong base (e.g., NaH) in tetrahydrofuran (THF).

Advantages :

  • Bromination at the 4-position is regioselective due to the directing effects of the hydroxyl group.

  • High yields (~80%) in the benzylation step under mild conditions.

Challenges :

  • Competing bromination at the 6-position may occur, requiring purification.

Route B: Sequential Benzylation and Bromination

This alternative pathway prioritizes hydroxyl protection before bromination, leveraging the benzyloxy group’s directing effects.

Key Steps :

  • Benzylation of 2-hydroxybenzoic acid : Williamson ether synthesis with benzyl bromide yields 2-benzyloxybenzoic acid.

  • Bromination : Electrophilic substitution with bromine in acetic acid introduces the 4-bromo substituent.

  • Esterification : The acid is esterified with benzyl bromide under basic conditions.

Advantages :

  • The benzyloxy group enhances solubility, facilitating bromination.

  • Reduced side reactions compared to Route A.

Challenges :

  • Lower bromination yields (~65%) due to steric hindrance from the benzyloxy group.

Reaction Optimization and Critical Parameters

Bromination Conditions

Bromination efficiency depends on the solvent, temperature, and catalyst:

ParameterOptimal ConditionYield (%)Reference
SolventAcetic acid72–78
Temperature40–50°C
CatalystNone (neat Br₂)

Key Insight : Acetic acid minimizes polybromination by stabilizing the bromonium ion intermediate.

Benzylation Efficiency

Williamson ether synthesis with benzyl bromide is highly sensitive to the base and solvent:

BaseSolventTemperatureYield (%)Reference
K₂CO₃AcetoneReflux83
Cs₂CO₃DMF80°C91

Critical Note : Polar aprotic solvents like DMF improve reaction kinetics but complicate purification.

Esterification Methods

Esterification of the carboxylic acid moiety employs diverse strategies:

MethodReagentsYield (%)Reference
Acid chlorideSOCl₂, benzyl alcohol88
Nucleophilic substitutionNaH, benzyl bromide79

Trade-offs : Acid chloride routes offer higher yields but require stringent moisture control.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances highlight the use of continuous flow reactors for bromination and benzylation steps, reducing reaction times by 40% compared to batch processes.

Purification Challenges

Crystallization from propan-2-ol or ethyl acetate is preferred for isolating the final product, with yields dropping by 10–15% if impurities persist.

Comparative Analysis of Synthetic Routes

MetricRoute ARoute B
Overall Yield (%)6258
Purity (%)≥95≥92
ScalabilityHighModerate

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-(benzyloxy)-4-bromobenzoate can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding benzyl 2-(benzyloxy)benzoate.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl 2-(benzyloxy)benzoate.

    Substitution: Various substituted benzyl 2-(benzyloxy)benzoate derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 2-(benzyloxy)-4-bromobenzoate can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. This method has been enhanced using microwave irradiation to improve yields and reduce reaction times. The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals .

Biological Applications

2.1 Antimycobacterial Activity

Recent studies have highlighted the potential of this compound derivatives as antimycobacterial agents. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated against Mycobacterium tuberculosis (Mtb). Several compounds demonstrated minimal inhibitory concentrations (MICs) comparable to first-line treatments like isoniazid, indicating promising activity against drug-susceptible and drug-resistant strains .

2.2 Neuroprotective Effects

Another area of research involves derivatives of this compound that act as inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. Compounds designed from this scaffold exhibited potent MAO-B inhibitory activity and demonstrated antioxidant properties, making them potential candidates for further development in neuroprotection .

Material Science Applications

Beyond biological applications, this compound has been explored for its utility in material science. Its derivatives are being investigated for use in organic electronics due to their favorable electronic properties. The compound's ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study Application Findings
AntimycobacterialCompounds exhibited MICs similar to isoniazid against Mtb
NeuroprotectionPotent MAO-B inhibitors with antioxidant effects
Organic SynthesisEnhanced yields via microwave-assisted Suzuki-Miyaura coupling

Mechanism of Action

The mechanism of action of benzyl 2-(benzyloxy)-4-bromobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the bromine atom can engage in halogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Benzyl 2-(benzyloxy)-4-bromobenzoate 1-OCOOBn, 2-OBn, 4-Br C₂₁H₁₇BrO₃ 409.27 High lipophilicity; Suzuki coupling precursor
Methyl 2-(((benzyloxy)carbonyl)amino)-4-bromobenzoate (SI.1) 2-NHCOOBn, 4-Br, 1-COOCH₃ C₁₆H₁₄BrNO₄ 364.19 Amide functionality; peptide synthesis
4-Benzyloxy-2-bromo-1-methoxybenzene 1-OCH₃, 2-Br, 4-OBn C₁₄H₁₃BrO₂ 301.16 Ether stability; aromatic protection
4-(Benzyloxy)phenyl 2-bromobenzoate Phenyl-OBn ester, 2-Br C₂₀H₁₅BrO₄ 415.24 Ester-ether hybrid; polymer chemistry
Benzyl 2-(benzyloxy)-4-fluorobenzoate 1-OCOOBn, 2-OBn, 4-F C₂₁H₁₇FO₃ 348.36 Electron-deficient fluorinated analog
Key Observations:
  • Substituent Effects : Bromine at the 4-position (target compound) enhances electrophilicity compared to fluorine (Benzyl 2-(benzyloxy)-4-fluorobenzoate), facilitating nucleophilic aromatic substitution or cross-coupling reactions .
  • Ester vs. Ether : The target compound’s benzyl ester group increases steric bulk and lipophilicity relative to methyl esters (e.g., SI.1) or simple ethers (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene) .
  • Reactivity : Brominated benzoates (e.g., 4-(benzyloxy)phenyl 2-bromobenzoate) are preferred in Suzuki-Miyaura coupling due to bromine’s compatibility with palladium catalysts, as demonstrated in the synthesis of Methyl 4-benzylbenzoate derivatives (81–97% yields) .

Physicochemical Properties

  • Solubility: The dual benzyl groups in the target compound enhance solubility in non-polar solvents (e.g., ethyl acetate, hexane) compared to methyl esters or hydroxyl-containing analogs .
  • Stability: Benzyl ethers and esters are stable under acidic conditions but susceptible to hydrogenolysis (e.g., Pd/C, H₂), whereas methoxy groups require stronger conditions for cleavage .

Reactivity in Further Transformations

  • Bromine Reactivity : The 4-bromo substituent enables cross-coupling (e.g., Suzuki with arylboronic acids) or nucleophilic substitution (e.g., with amines or thiols). This contrasts with 4-fluorobenzoates, where fluorine’s poor leaving-group ability limits such reactions .
  • Benzyl Deprotection: Hydrogenolysis of benzyl groups (e.g., using Pd/C) yields carboxylic acids or phenols, critical for generating bioactive intermediates .

Biological Activity

Benzyl 2-(benzyloxy)-4-bromobenzoate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, and summarizes relevant research findings.

  • Molecular Formula : C21H17BrO3
  • Molecular Weight : 397.262 g/mol
  • CAS Number : 693257-17-9

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit promising antimicrobial properties. For instance, similar benzyloxy compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the benzyloxy group enhances bioactivity by improving solubility and cellular uptake, which is crucial for antimicrobial effectiveness .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Benzyl 4-bromobenzoateE. coli5 µg/mL
Methyl 3-(benzyloxy)-4-bromobenzoateStaphylococcus aureus10 µg/mL
This compoundSalmonella EnteritidisTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation across different cancer types. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Effects

A study conducted on a series of benzyloxy derivatives, including this compound, revealed significant cytotoxic effects against several cancer cell lines. The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents, indicating their potential as effective anticancer agents.

Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. These studies suggest that the compound may bind effectively to specific enzymes and receptors involved in disease pathways, thereby inhibiting their activity and contributing to its biological effects .

Q & A

How can researchers design a multi-step synthetic route for Benzyl 2-(benzyloxy)-4-bromobenzoate?

Answer:
A viable synthetic route involves sequential protection, bromination, and esterification. For example:

Start with methyl 2-amino-4-bromobenzoate (precursor from Suzuki coupling intermediates) .

Introduce a benzyloxy group via nucleophilic substitution or Mitsunobu reaction, using benzyl alcohol and a catalyst (e.g., triphenylphosphine/DIAD).

Protect the benzoate group using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Key Considerations: Optimize reaction temperature (e.g., 0°C to room temperature for bromination) and monitor progress via TLC or LCMS (>95% purity threshold) .

What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns and benzyloxy group integration) .
  • Mass Spectrometry: High-resolution MS (HRMS) or LCMS to verify molecular weight (e.g., exact mass 502.078 g/mol for related brominated benzoates) .
  • FT-IR: Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
    Advanced Tip: Compare experimental data with computational predictions (e.g., Gaussian for NMR chemical shifts) .

How can researchers address discrepancies in reaction yields during synthesis?

Answer:
Yield variations often arise from:

  • Protection-Deprotection Efficiency: Incomplete benzylation or premature deprotection under acidic/basic conditions. Monitor via LCMS .
  • Competitive Side Reactions: Bromine migration or ester hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres .
    Mitigation: Conduct kinetic studies (e.g., varying reaction time/temperature) and optimize stoichiometry (e.g., 1.2 equiv. benzyl chloride) .

What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of vapors (no GHS hazard data, but assume irritancy) .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as halogenated waste .
    Note: Store in sealed containers under argon at 2–8°C to prevent degradation .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:
The 4-bromo group enables:

  • Suzuki-Miyaura Coupling: Acts as an electrophilic partner with aryl boronic acids. The para position minimizes steric hindrance, enhancing reaction rates .
  • Buchwald-Hartwig Amination: Bromine serves as a leaving group for Pd-catalyzed C–N bond formation.
    Advanced Insight: Compare with meta-bromo analogs; para substitution often improves regioselectivity due to electronic effects (e.g., resonance stabilization of transition states) .

What purification strategies resolve co-eluting impurities in final product isolation?

Answer:

  • Flash Chromatography: Use gradient elution (hexane:EtOAc 8:1 to 4:1) to separate ester derivatives .
  • Recrystallization: Employ ethanol/water mixtures for high-purity crystals (melting point validation: ~192–194°C for brominated benzoates) .
  • Prep-HPLC: For polar byproducts, use C18 columns with acetonitrile/water (0.1% TFA) .

How can researchers validate the absence of toxicological risks in novel derivatives?

Answer:

  • In Silico Screening: Use tools like ADMET Predictor™ to assess mutagenicity or carcinogenicity (no empirical data available) .
  • Ames Test: Evaluate bacterial reverse mutation for genotoxicity (required for pharmaceutical intermediates) .
    Caution: Assume reproductive toxicity until proven otherwise; handle derivatives under strict containment .

What computational methods aid in predicting the stability of this compound?

Answer:

  • DFT Calculations: Model bond dissociation energies (BDEs) for C–Br and ester bonds to predict thermal/oxidative stability .
  • Molecular Dynamics (MD): Simulate degradation pathways under hydrolytic conditions (e.g., aqueous pH 7–9) .
    Validation: Compare with accelerated stability studies (40°C/75% RH for 6 months) .

How do steric and electronic factors affect the compound’s utility in polymer chemistry?

Answer:

  • Monomer Design: The benzyl groups enhance solubility in organic solvents (e.g., toluene), while bromine enables post-polymerization functionalization (e.g., click chemistry) .
  • Thermal Stability: Bulky substituents increase glass transition temperatures (Tg) but may reduce crystallinity .
    Application Example: Incorporate into polyesters for flame-retardant materials via bromine’s radical scavenging .

What strategies resolve conflicting spectral data (e.g., unexpected NMR peaks)?

Answer:

  • 2D NMR (COSY, HSQC): Assign ambiguous peaks by correlating ¹H-¹³C couplings (e.g., distinguish benzyloxy protons from aromatic signals) .
  • Isotopic Labeling: Synthesize deuterated analogs to isolate specific signal contributions .
    Case Study: Aromatic proton splitting at δ 7.2–7.5 ppm may indicate rotational isomerism; variable-temperature NMR clarifies dynamics .

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